
2-(Hydroxymethyl)benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For example, the cyclization of 2-hydroxybenzyl alcohol with formic acid can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions and microwave-assisted synthesis have been employed to produce benzofuran compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases like cancer and viral infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s antibacterial and antiviral activities are linked to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Hydroxybenzofuran: Lacks the hydroxymethyl group.
7-Hydroxybenzofuran: Lacks the hydroxymethyl group but has a hydroxyl group at the 7-position.
Uniqueness
2-(Hydroxymethyl)benzofuran-7-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,10-11H,5H2 |
InChI Key |
ZPGYWXUBRLIKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


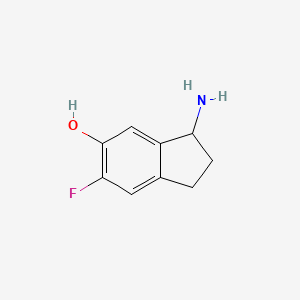

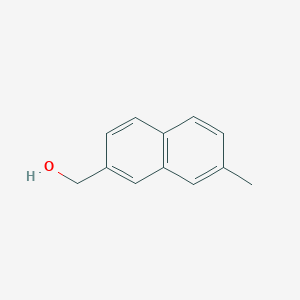
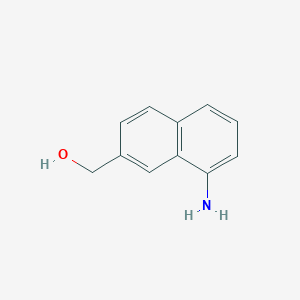
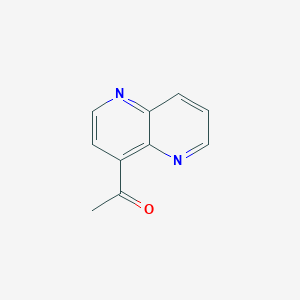
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

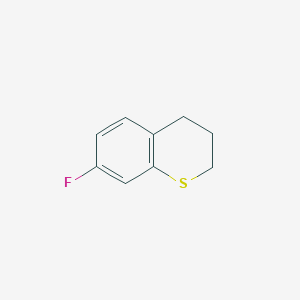
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

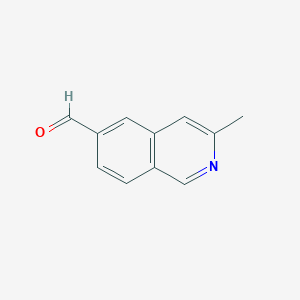
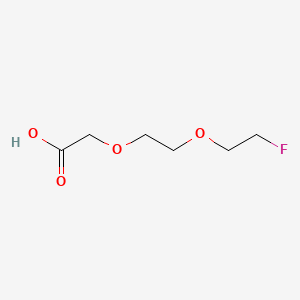
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)

